![molecular formula C18H17Cl2NO4 B3472982 propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate](/img/structure/B3472982.png)
propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate
説明
Propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzoate ester, an acetamido group, and a dichlorophenoxy moiety. It is often studied for its potential biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 2,5-dichlorophenoxyacetic acid: This can be synthesized by chlorination of phenoxyacetic acid.
Formation of 2-(2,5-dichlorophenoxy)acetamide: This involves the reaction of 2,5-dichlorophenoxyacetic acid with an amine, such as ethylamine, under suitable conditions.
Esterification: The final step involves the esterification of the acetamido derivative with propan-2-ol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high-quality production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The dichlorophenoxy moiety is known to interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
類似化合物との比較
2,4-dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
2-(2,4-dichlorophenoxy)propanoic acid: A related compound with a propanoic acid moiety.
Uniqueness: Propan-2-yl 4-[2-(2,5-dichlorophenoxy)acetamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and acetamido functionalities allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
IUPAC Name |
propan-2-yl 4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-11(2)25-18(23)12-3-6-14(7-4-12)21-17(22)10-24-16-9-13(19)5-8-15(16)20/h3-9,11H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHYSGJFISXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-bromophenoxy)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B3472899.png)
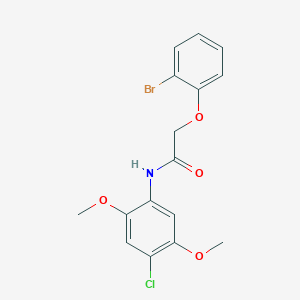
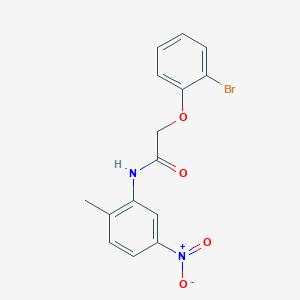

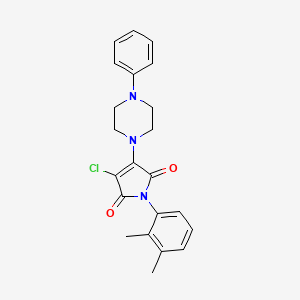
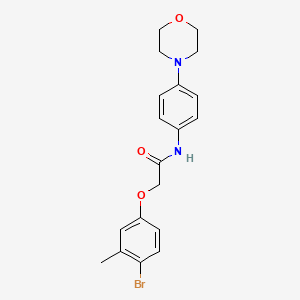
![3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3472942.png)
![3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(1-piperidinyl)phenyl]propanamide](/img/structure/B3472947.png)
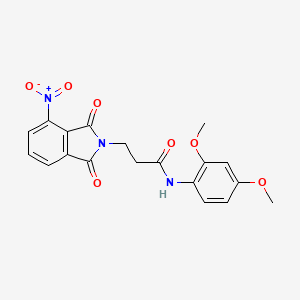
![methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3472953.png)
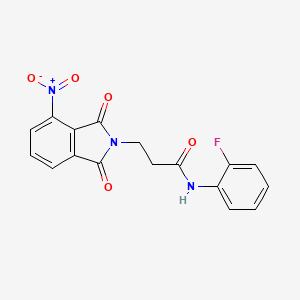
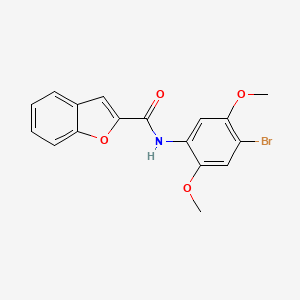
![cyclohexyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B3472963.png)
![ETHYL 4-{[(E)-2,3-DIPHENYL-2-PROPENOYL]AMINO}BENZOATE](/img/structure/B3472968.png)
